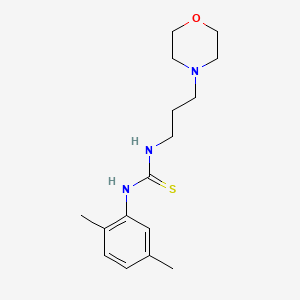

1-(2,5-Dimethylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, the synthesis of 1,3-bis-(morpholin-4-yl-phenyl-methyl)-thiourea (MBT) was achieved by reacting morpholine with an appropriate isothiocyanate precursor . Similarly, the synthesis of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea was performed by reacting cinnamoylisothiocyanate with 2-morpholino ethylamine . These methods could potentially be adapted for the synthesis of 1-(2,5-Dimethylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea by choosing suitable starting materials.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized using spectroscopic techniques such as IR, NMR, and X-ray crystallography. For instance, the crystal structure of a cinnamoyl thiourea derivative was determined by single-crystal X-ray diffraction, revealing a triclinic system with specific bond angles and lengths . The IR spectra typically show characteristic stretching vibrations for the functional groups present in the molecule .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions. The reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines, such as morpholine, leads to the formation of compounds like 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen, whose structure was confirmed by X-ray analysis . These reactions often involve the nucleophilic attack of the amine on an electrophilic center within the thiourea.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. For example, the corrosion inhibition efficiency of MBT was found to be directly proportional to the concentration of the inhibitor and inversely proportional to the temperature . The electrochemical studies indicated that MBT acts as a mixed-type inhibitor, and SEM analysis showed the formation of a protective film on mild steel . These properties are crucial for applications in corrosion inhibition.

Scientific Research Applications

Thiourea Derivatives in Medicinal Chemistry

Thiourea derivatives have shown significant promise in medicinal chemistry, particularly in the development of compounds with potential therapeutic applications. Studies highlight the versatility of thiourea compounds in forming coordination complexes with metals, which can be leveraged for biological and medicinal purposes. The coordination chemistry of thiourea derivatives with metals like Cu, Ag, and Au has been explored for its potential in pharmaceutical applications, demonstrating the compounds' ability to interact beneficially within biological systems (Khan et al., 2020).

Chemosensing Applications

Thiourea derivatives have also been extensively studied for their application in chemosensing, due to their ability to form hydrogen bonds with anions and neutral analytes. This makes them suitable for detecting various environmental pollutants and substances of interest in biological, environmental, and agricultural samples. The development of thiourea-based colorimetric and fluorescent chemosensors has been a significant area of research, providing tools for the sensitive and selective detection of ions and molecules critical for environmental monitoring and safety (Al-Saidi & Khan, 2022).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the unique properties of thiourea derivatives have been harnessed for the treatment and detection of pollutants. Their high reactivity and ability to form complexes with various metals make them suitable for applications in remediation processes and analytical methods aimed at monitoring environmental health and safety. The review on the environmental fate of alkylphenols and their derivatives underscores the importance of understanding how these compounds, related to thiourea derivatives, behave in environmental contexts, highlighting the need for efficient detection and treatment methods to mitigate their impact (Ying et al., 2002).

Coordination Chemistry and Biological Properties

The chemistry and coordination behavior of thiourea derivatives have been a subject of study, revealing their potential in forming complexes with transition metals. These complexes have been investigated for their biological properties, including their roles as ligands in coordination chemistry. The interactions of nitrogen substituents in thioureas influence their coordination properties, which can be tailored for specific applications in medicinal chemistry and drug development (Saeed et al., 2014).

properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3OS/c1-13-4-5-14(2)15(12-13)18-16(21)17-6-3-7-19-8-10-20-11-9-19/h4-5,12H,3,6-11H2,1-2H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMVAMKYTHIOAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)NCCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815914 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2516284.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2516286.png)

![3,5-dimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516291.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2516298.png)

![2-(4-Fluorophenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2516299.png)

![2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2516301.png)